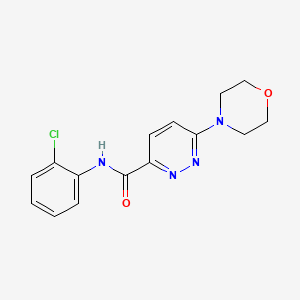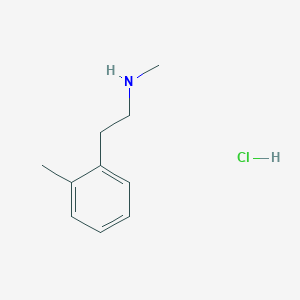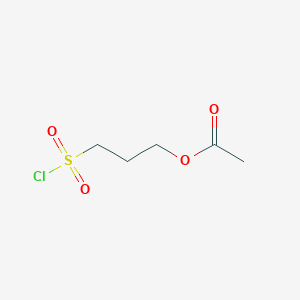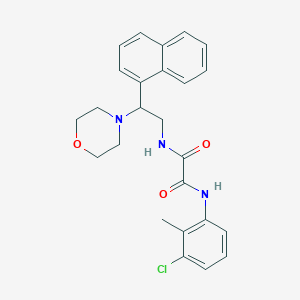![molecular formula C19H16BrN3O2S B2527527 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide CAS No. 865180-48-9](/img/structure/B2527527.png)
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. This particular compound is characterized by the presence of an acetamido group, an allyl group, and a bromobenzamide moiety. The (Z) configuration indicates the geometry of the double bond within the compound, which is significant in determining its chemical reactivity and interactions.
Synthesis Analysis
The synthesis of related thiazole compounds involves multiple steps, including cyclization reactions and N-acetylation. For instance, the synthesis of (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides, which share a similar thiazole core, is achieved from 2-vinylbenzonitrile derivatives. The process includes a key iodine-mediated 6-endo cyclization of (Z)-3-acetylamino-3-(2-vinylphenyl)propenamides, which are prepared by coupling 2-vinylbenzonitriles with magnesium enolates of tertiary amides followed by N-acetylation . Although the exact synthesis of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide is not detailed, similar synthetic strategies may be applicable.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques such as IR spectroscopy and NMR spectroscopy, along with elemental analysis and single crystal X-ray diffraction data . These methods provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. The (Z) configuration of the double bond is an important aspect of the molecular structure, influencing the molecule's properties and its potential interactions with biological targets.
Chemical Reactions Analysis
Thiazole derivatives are known to exhibit a range of chemical reactivities due to the presence of multiple reactive sites, including the thiazole ring, amide groups, and substituents like the allyl group. The reactivity can be exploited in various chemical transformations and in the development of compounds with potential biological activities. The specific chemical reactions that (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide may undergo are not described in the provided papers, but it can be inferred that the compound could participate in reactions typical of thiazoles and amides.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups, the overall molecular polarity, and the ability to form hydrogen bonds can affect properties such as solubility, melting point, and reactivity. The antimicrobial activity of some thiazole derivatives, as seen in the synthesized N-[(2Z)-3-(4,6-disubstitutedpyrimidin-2-yl)-4-phenyl-1,3-thiazol-2(3H)-ylidene]-3,5-dinitrobenzamide analogues, suggests that the compound may also possess biological activities worth exploring . The exact physical and chemical properties of (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide would require empirical determination through experimental studies.
Applications De Recherche Scientifique
Thiazole Derivatives in Medicinal Chemistry
Thiazole, a bioactive scaffold, plays a significant role in medicinal chemistry, demonstrating a wide range of biological activities including antiviral, anticancer, antibacterial, antifungal, and anti-inflammatory effects. Research has focused on synthesizing thiazole derivatives to discover new therapeutic agents, leveraging the intrinsic molecular interactions between these compounds and various drug targets or enzymes. This effort underlines a renewed interest among researchers in exploring thiazole derivatives for therapeutic uses, as highlighted by the influx of scientific articles and patents addressing their potential in anti-infective and anticancer applications (Sharma et al., 2019).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O2S/c1-3-9-23-16-8-7-15(21-12(2)24)11-17(16)26-19(23)22-18(25)13-5-4-6-14(20)10-13/h3-8,10-11H,1,9H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUDUZLFCIHJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=CC=C3)Br)S2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-Cyanocyclopropyl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxamide](/img/structure/B2527449.png)
![3-({1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzoic acid](/img/structure/B2527451.png)

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-4-carbonitrile](/img/structure/B2527457.png)
![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)

![6,7-Dimethoxy-1-[(4-nitrophenoxy)methyl]-2-(3,4,5-triethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2527460.png)



![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)